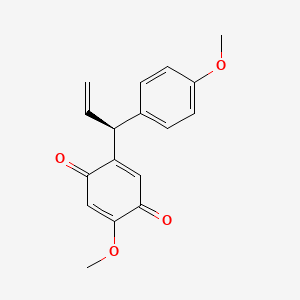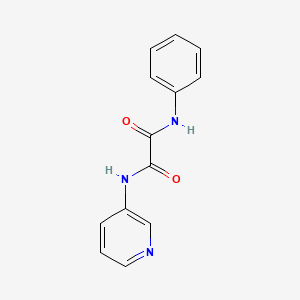
N-phenyl-N'-pyridin-3-yloxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-N’-pyridin-3-yloxamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group attached to one nitrogen atom and a pyridin-3-yl group attached to another nitrogen atom within the oxamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-phenyl-N’-pyridin-3-yloxamide can be synthesized through several methods. One common approach involves the reaction of pyridin-3-ylamine with phenyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as toluene or dichloromethane, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Another method involves the use of α-bromoketones and 2-aminopyridine. In this approach, N-phenyl-N’-pyridin-3-yloxamide is formed via C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) in toluene. The reaction conditions are mild and metal-free, making this method environmentally friendly .
Industrial Production Methods
While specific industrial production methods for N-phenyl-N’-pyridin-3-yloxamide are not widely documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of method would depend on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-phenyl-N’-pyridin-3-yloxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxamide group into amine derivatives.
Substitution: The phenyl and pyridin-3-yl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-phenyl-N’-pyridin-3-yloxamide oxides, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-phenyl-N’-pyridin-3-yloxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an antifungal and anticancer agent.
Industry: It can be used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism by which N-phenyl-N’-pyridin-3-yloxamide exerts its effects involves interactions with specific molecular targets. For instance, in antifungal applications, it may inhibit key enzymes or disrupt cellular processes essential for fungal growth . The exact molecular pathways and targets can vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
N-phenyl-N’-pyridin-3-yloxamide can be compared with other similar compounds such as:
N-(pyridin-2-yl)amides: These compounds share a similar pyridine structure but differ in the position of the pyridine ring attachment.
N-phenylcarbohydrazides: These compounds have a similar phenyl group but differ in the functional groups attached to the nitrogen atoms.
The uniqueness of N-phenyl-N’-pyridin-3-yloxamide lies in its specific combination of phenyl and pyridin-3-yl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
181208-53-7 |
|---|---|
Molekularformel |
C13H11N3O2 |
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
N-phenyl-N'-pyridin-3-yloxamide |
InChI |
InChI=1S/C13H11N3O2/c17-12(15-10-5-2-1-3-6-10)13(18)16-11-7-4-8-14-9-11/h1-9H,(H,15,17)(H,16,18) |
InChI-Schlüssel |
QNHODDLRAOHBDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NC2=CN=CC=C2 |
Löslichkeit |
6.9 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


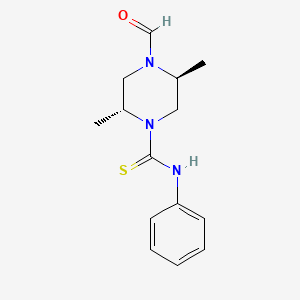

![3-[(Trichloroacetyl)amino]benzoic acid](/img/structure/B14158141.png)
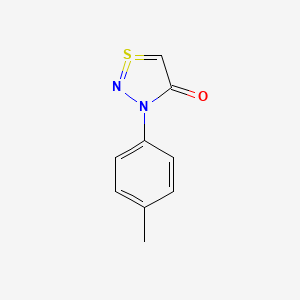
![Ethyl 5-[(5-bromofuran-2-carbonyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B14158148.png)
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14158169.png)
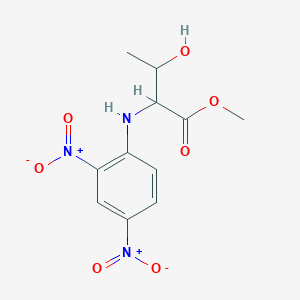
![2-[5-Chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]-1,1-dimethylhydrazine](/img/structure/B14158177.png)

![N,N'-[(1Z,3E)-2-bromoprop-1-en-1-yl-3-ylidene]dianiline](/img/structure/B14158191.png)
![2,4-Dimethyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B14158197.png)
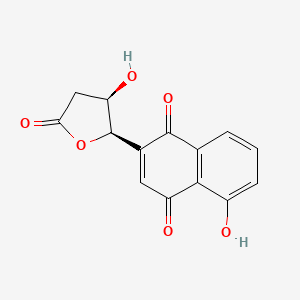
![n-(4-Nitrophenyl)-4-(2-{[(4-nitrophenyl)carbamoyl]amino}ethyl)piperazine-1-carboxamide](/img/structure/B14158204.png)
